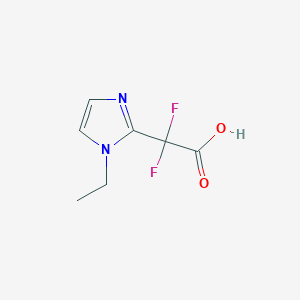

2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid

Description

Properties

Molecular Formula |

C7H8F2N2O2 |

|---|---|

Molecular Weight |

190.15 g/mol |

IUPAC Name |

2-(1-ethylimidazol-2-yl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C7H8F2N2O2/c1-2-11-4-3-10-5(11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

AVMROSFBIJUNEC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Imidazole Functionalization Steps

Representative Synthetic Route for 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic Acid

Based on the integration of above methods, a plausible synthetic sequence is:

N-Ethylation of Imidazole : Imidazole is reacted with ethyl halide in the presence of a base to yield 1-ethylimidazole.

Alkylation at 2-Position : 1-ethylimidazole is alkylated with difluoroacetate ester (e.g., ethyl difluoroacetate) or via a halodifluoroacetate intermediate to introduce the difluoroacetate moiety at the 2-position.

Hydrolysis : The ester group is hydrolyzed under acidic or basic conditions to yield the free acid, this compound.

Purification : The product is purified by crystallization or extraction methods to achieve high purity.

Detailed Research Findings and Process Optimization

Solvent-Free Protocols : Recent advances emphasize environmentally friendly solvent-free protocols for the alkylation steps involving imidazole derivatives, which reduce hazardous solvent use and simplify work-up procedures while maintaining high yields (up to 84%).

Catalyst and Reaction Conditions : Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid facilitate transesterification reactions for difluoroacetic acid preparation. Reaction temperatures are optimized around 70-85 °C with continuous distillation to separate products and by-products efficiently.

Yield and Purity : The methods yield difluoroacetic acid derivatives with purities exceeding 95-98% and overall yields in the range of 84-99%, depending on the step and conditions.

Analytical Confirmation : Products are confirmed by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography when applicable.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| N-alkylation of imidazole | Alkylation with ethyl halide, base | Ethyl bromide, K2CO3, solvent or solvent-free | 80-90 | >95 | Solvent-free methods preferred |

| 2-position alkylation | Reaction with difluoroacetate ester | Ethyl difluoroacetate, acidic/basic hydrolysis | 84-90 | >95 | Hydrolysis to acid required |

| Difluoroacetic acid synthesis | Transesterification of difluoroacetate esters | Ethyl difluoroacetate + formic acid, H2SO4 catalyst, 70-85 °C | 95-99 | >98 | Distillation for purification |

| Final acid formation and purification | Hydrolysis and crystallization | Acidic or basic hydrolysis, crystallization | 80-90 | >98 | High purity product obtained |

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur at the difluoroacetic acid moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological molecules, influencing their activity and function . The difluoroacetic acid moiety can also participate in interactions with proteins and other biomolecules, modulating their behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

1-Ethyl vs. 1-Benzyl Substitution

- Analog : (1-Benzyl-1H-imidazol-2-yl)-acetic acid (CAS 123566-33-6) features a bulkier benzyl group, increasing molecular weight (216.24 g/mol) and steric hindrance, which may reduce metabolic clearance but could limit bioavailability .

Heterocyclic Ring Modifications

Modifications to the Acetic Acid Moiety

Fluorination Effects

- Target Compound: The 2,2-difluoro group on acetic acid increases electronegativity and acidity (pKa ~1.5–2.0), making it more reactive than non-fluorinated analogs like 2-(1H-imidazol-1-yl)acetic acid (CAS 87266-37-3). Fluorination also improves metabolic stability by resisting oxidative degradation .

- Phenyl-Substituted Analog : 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid (CAS 1551074-08-8) replaces the imidazole with a chlorophenyl group, resulting in higher logP (3.11) and altered pharmacokinetic profiles due to increased hydrophobicity .

Physicochemical and Spectroscopic Properties

Biological Activity

2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. Characterized by the presence of a difluoroacetic acid moiety and an imidazole ring, this compound exhibits significant biological activity, particularly as an agonist for peroxisome proliferator-activated receptors (PPARs).

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound acts primarily through the activation of PPARs, specifically PPARα, PPARβ, and PPARγ. These receptors are crucial in regulating metabolic processes such as lipid metabolism and glucose homeostasis. The activation of these pathways suggests potential applications in treating metabolic disorders.

Agonistic Effects on PPARs

The compound's ability to activate PPARs has been linked to various beneficial biological effects:

- Lipid Metabolism : Enhances lipid oxidation and reduces triglyceride levels.

- Glucose Homeostasis : Improves insulin sensitivity and glucose uptake in peripheral tissues.

Anti-inflammatory and Antioxidant Properties

In addition to its metabolic effects, this compound has demonstrated anti-inflammatory and antioxidant activities. These properties may contribute to its therapeutic potential in conditions characterized by oxidative stress and inflammation, such as metabolic syndrome and skin disorders.

Case Studies

Several studies have investigated the biological effects of this compound:

- Metabolic Disorders : A study reported that administration of the compound in animal models led to a significant reduction in body weight and improvement in glucose tolerance tests.

- Skin Conditions : In vitro studies indicated that the compound could reduce markers of inflammation and pigmentation in skin cells, suggesting its potential use in dermatological applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activity of this compound against structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1-Methyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid | Similar imidazole ring; methyl substitution | Moderate PPAR activity |

| Ethyl 4-(1H-imidazol-4-yl)butanoate | Imidazole ring; different side chain | Anti-inflammatory properties |

| 4-(5-Fluoropyridin-3-yl)butanoic acid | Pyridine instead of imidazole | Antimicrobial activity |

This table illustrates how the unique combination of difluorinated acetic acid and an ethyl-substituted imidazole ring enhances the biological efficacy of this compound compared to others.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that allow for efficient production while enabling modifications to enhance its efficacy. The most common synthesis routes involve reactions that introduce the difluoroacetate group onto the imidazole scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.